N-(4-butoxyphenyl)-2-fluorobenzamide
Description
N-(4-Butoxyphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a 4-butoxyphenylamine moiety.
Properties
Molecular Formula |
C17H18FNO2 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-12-21-14-10-8-13(9-11-14)19-17(20)15-6-4-5-7-16(15)18/h4-11H,2-3,12H2,1H3,(H,19,20) |
InChI Key |
HADPNRILAUDEAU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substitution pattern on the phenyl rings significantly impacts melting points, solubility, and crystal packing. For example:
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Melts at 100–102°C, with a planar aromatic system disrupted by fluorines, leading to distinct hydrogen-bonded 1D chains .
Table 1: Substituent-Driven Physical Properties
*Hypothesized based on alkoxy analogs .
Crystal Structure and Hydrogen Bonding
Fluorine and alkoxy substituents dictate molecular conformation and supramolecular assembly:
- Fo23 : Exhibits near-coplanar aromatic rings (interplanar angle: 0.5°) but twisted amide planes (~23° from aromatic rings). Key interactions include 1D chains via N–H⋯O hydrogen bonds and C–F⋯π stacking (3.15–3.40 Å) .
- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : Similar to Fo23 but with altered fluorine positions, resulting in different hydrogen-bonded synthons (e.g., R₂²(12) motifs) .
- Butoxyphenyl Analogs : The flexible butoxy chain may disrupt planar stacking, favoring van der Waals interactions over rigid hydrogen-bonded networks.
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